N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. The starting materials often include indene derivatives and quinazoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and indene-based molecules. Examples include:
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- 4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline .
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
VTECBEVIXHLCGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S |
Origin of Product |
United States |
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